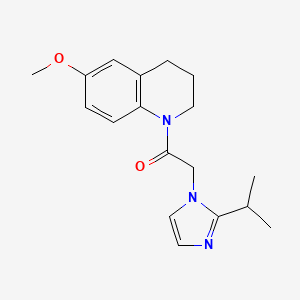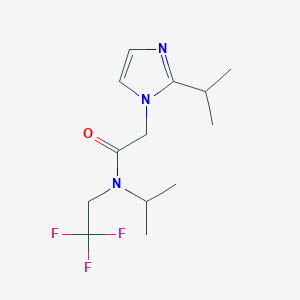
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as Methoxetamine (MXE), is a dissociative anesthetic that has gained popularity in the research community due to its unique properties. MXE is a derivative of the dissociative anesthetic ketamine and has been found to have similar but more potent effects.
Mechanism of Action
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate-mediated neurotransmission. This leads to a dissociative state characterized by feelings of detachment from one's body and surroundings, as well as altered perceptions of time and space. This compound also has affinity for the sigma-1 receptor, which has been implicated in the modulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of dopamine and serotonin reuptake, the modulation of GABAergic signaling, and the activation of opioid receptors. This compound has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and apnea at high doses.
Advantages and Limitations for Lab Experiments
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to induce a dissociative state without causing significant respiratory depression or cardiovascular effects at low to moderate doses. However, this compound also has several limitations, including its potential for abuse and its lack of FDA approval for clinical use.
Future Directions
There are several potential future directions for N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide research, including studies on its potential as a treatment for depression, anxiety, and chronic pain, as well as its use as a tool to study the mechanisms of action of other dissociative anesthetics. Additionally, further research is needed to fully understand the long-term effects of this compound use and to develop safer and more effective analogs.
Synthesis Methods
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with cyclohexanone to form 3-methoxyphenyl-2-cyclohexenone. This intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced with sodium borohydride to form this compound.
Scientific Research Applications
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been used in a variety of scientific research applications, including studies on its effects on the central nervous system, its potential as a treatment for depression and anxiety, and its use as a tool to study the mechanisms of action of other dissociative anesthetics. This compound has also been studied for its potential as a treatment for chronic pain and as an alternative to traditional anesthetics in surgical procedures.
properties
IUPAC Name |
N-(2-methoxycyclohexyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-15-8-3-2-6-13(15)19-16(21)20-9-5-4-7-14(20)12-10-17-18-11-12/h10-11,13-15H,2-9H2,1H3,(H,17,18)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPTBCTUYCYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)

![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643489.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)